1H-Indole-3-acetamide, N-3-pyridinyl-

Description

BenchChem offers high-quality 1H-Indole-3-acetamide, N-3-pyridinyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-3-acetamide, N-3-pyridinyl- including the price, delivery time, and more detailed information at info@benchchem.com.

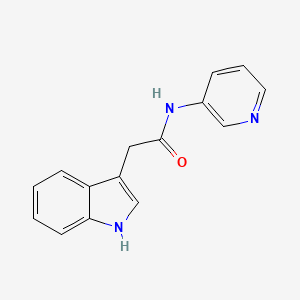

Structure

3D Structure

Properties

CAS No. |

84289-32-7 |

|---|---|

Molecular Formula |

C15H13N3O |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

2-(1H-indol-3-yl)-N-pyridin-3-ylacetamide |

InChI |

InChI=1S/C15H13N3O/c19-15(18-12-4-3-7-16-10-12)8-11-9-17-14-6-2-1-5-13(11)14/h1-7,9-10,17H,8H2,(H,18,19) |

InChI Key |

UJVXENGXFQGLQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CN=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Blueprint of a Novel Bioactive Scaffold: A Technical Guide to 1H-Indole-3-acetamide, N-3-pyridinyl-

Foreword: Unveiling the Molecular Architecture

In the landscape of contemporary drug discovery and development, the precise characterization of novel chemical entities is paramount. The confluence of the indole and pyridine scaffolds in 1H-Indole-3-acetamide, N-3-pyridinyl- presents a molecule of significant interest, holding potential for a diverse range of biological activities. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the spectroscopic signature of this compound. By delving into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip the scientific community with the foundational knowledge required for its unambiguous identification, purity assessment, and further investigation into its mechanism of action. This document is structured to not only present the data but also to offer insights into the causality behind the experimental choices and the logic of spectral interpretation, thereby upholding the principles of scientific integrity and expertise.

Molecular Structure and Synthetic Rationale

The target molecule, N-(3-pyridinyl)-1H-indole-3-acetamide, is a hybrid structure combining the privileged indole-3-acetamide core with a 3-aminopyridine moiety. This design strategy is often employed in medicinal chemistry to explore new chemical space and modulate pharmacological properties.

Diagram of the Molecular Structure:

Caption: Molecular structure of 1H-Indole-3-acetamide, N-3-pyridinyl-.

A plausible and efficient synthetic route involves the coupling of 1H-indole-3-acetic acid with 3-aminopyridine. This can be achieved using a variety of modern amide bond formation protocols.

Diagram of the Synthetic Workflow:

Caption: General synthetic workflow for the preparation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule. For N-(3-pyridinyl)-1H-indole-3-acetamide, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for reproducibility and accurate interpretation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing NH protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans should be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Employing techniques such as APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

¹H NMR Spectral Data: A Proton-by-Proton Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The expected chemical shifts are influenced by the electronic effects of the indole and pyridine rings, as well as the amide linkage.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Indole NH | ~10.9 | br s | - | 1H |

| Amide NH | ~10.2 | s | - | 1H |

| Pyridine H-2' | ~8.8 | d | ~2.5 | 1H |

| Pyridine H-6' | ~8.3 | dd | ~4.7, 1.4 | 1H |

| Pyridine H-4' | ~8.1 | ddd | ~8.3, 2.5, 1.4 | 1H |

| Indole H-4 | ~7.6 | d | ~7.8 | 1H |

| Indole H-7 | ~7.4 | d | ~8.1 | 1H |

| Pyridine H-5' | ~7.3 | dd | ~8.3, 4.7 | 1H |

| Indole H-2 | ~7.2 | d | ~2.0 | 1H |

| Indole H-6 | ~7.1 | t | ~7.5 | 1H |

| Indole H-5 | ~7.0 | t | ~7.4 | 1H |

| Methylene CH₂ | ~3.8 | s | - | 2H |

Expertise & Experience in Interpretation:

-

The downfield chemical shifts of the indole NH and amide NH protons are characteristic and are due to hydrogen bonding and the deshielding effects of the aromatic systems and the carbonyl group. Their broadness can be attributed to quadrupole broadening from the adjacent nitrogen and chemical exchange.

-

The protons on the pyridine ring exhibit distinct splitting patterns and chemical shifts due to the influence of the nitrogen atom. H-2' and H-6' are the most deshielded.

-

The indole aromatic protons appear in the typical aromatic region, with their specific shifts and couplings allowing for unambiguous assignment.

-

The methylene protons (CH₂) adjacent to the indole C3 and the carbonyl group appear as a singlet, indicating free rotation around the C-C bond.

¹³C NMR Spectral Data: Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | ~170 |

| Pyridine C-2' | ~148 |

| Pyridine C-6' | ~145 |

| Pyridine C-4' | ~138 |

| Indole C-7a | ~136 |

| Pyridine C-3' | ~135 |

| Indole C-3a | ~127 |

| Indole C-2 | ~124 |

| Pyridine C-5' | ~123 |

| Indole C-5 | ~121 |

| Indole C-6 | ~119 |

| Indole C-4 | ~118 |

| Indole C-7 | ~111 |

| Indole C-3 | ~108 |

| Methylene CH₂ | ~34 |

Authoritative Grounding & Comprehensive References: The prediction of these chemical shifts is based on established principles of NMR spectroscopy and comparison with spectral data of similar indole and pyridine derivatives found in the literature.[1][2]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by observing their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient and requires minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

IR Spectral Data: Vibrational Fingerprints

The IR spectrum of N-(3-pyridinyl)-1H-indole-3-acetamide will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Indole) | Stretching | ~3400 | Medium |

| N-H (Amide) | Stretching | ~3300 | Medium |

| C-H (Aromatic) | Stretching | ~3100-3000 | Medium |

| C-H (Aliphatic) | Stretching | ~2950-2850 | Weak |

| C=O (Amide I) | Stretching | ~1660 | Strong |

| N-H (Amide II) | Bending | ~1550 | Medium |

| C=C (Aromatic) | Stretching | ~1600-1450 | Medium-Strong |

| C-N | Stretching | ~1300-1200 | Medium |

Trustworthiness of the Protocol: The presence of the strong amide I band (C=O stretch) is a key diagnostic feature. The positions of the N-H stretching bands provide information about hydrogen bonding within the crystal lattice.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thus confirming the molecular weight and offering insights into the structure.

Experimental Protocol: MS Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for this type of molecule as it is a soft ionization technique that typically keeps the molecular ion intact.

-

Data Acquisition: The sample solution is introduced into the ESI source, where it is ionized. The ions are then separated based on their m/z ratio and detected. Both positive and negative ion modes should be explored.

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition determination, HRMS is essential. It provides a highly accurate mass measurement, allowing for the calculation of the molecular formula.

Mass Spectral Data: Molecular Ion and Fragmentation Pattern

The mass spectrum will provide the molecular weight of the compound and characteristic fragmentation patterns that can be used for structural confirmation.

Expected Mass Spectral Data:

-

Molecular Formula: C₁₅H₁₃N₃O

-

Monoisotopic Mass: 251.1059 g/mol

-

Expected [M+H]⁺: 252.1137

Diagram of a Plausible Mass Spectrometry Fragmentation Pathway:

Caption: A plausible ESI-MS fragmentation pathway for the protonated molecule.

Expertise in Interpretation:

-

The most prominent fragment is often the indolylmethyl cation at m/z 130, resulting from the cleavage of the amide bond. This is a highly stable fragment and a hallmark of indole-3-acetamide derivatives.

-

Other fragments corresponding to the pyridinyl-amide portion can also be observed, providing further structural confirmation.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the expected spectroscopic data for 1H-Indole-3-acetamide, N-3-pyridinyl-. The detailed analysis of the predicted NMR, IR, and MS spectra, along with standardized experimental protocols, serves as a robust framework for the characterization of this and structurally related molecules. The elucidation of the spectroscopic blueprint is the first critical step in unlocking the full potential of this novel chemical entity. Future work should focus on the experimental validation of these predictions and the exploration of its biological activity profile to ascertain its therapeutic promise.

References

-

Khan, I., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega, 6(3), 2337-2349. [Link]

-

Awalt, J. K., et al. (2025). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. Journal of Medicinal Chemistry. [Link]

Sources

Physicochemical Profiling and Synthetic Methodologies of 1H-Indole-3-acetamide, N-3-pyridinyl-

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The compound 1H-Indole-3-acetamide, N-3-pyridinyl- (CAS 84289-32-7)[1] represents a highly versatile and pharmacologically significant chemical scaffold. By bridging the structural gap between endogenous plant auxins (indole-3-acetic acid) and pyridine-based pharmacophores, this molecule serves as the foundational core for several advanced therapeutics. Most notably, its derivatives, such as N-(3-Pyridyl)indomethacin amide (CAS 261755-29-4), have been extensively characterized as potent, selective, and reversible inhibitors of the Cyclooxygenase-2 (COX-2) enzyme[2][3].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural descriptions. Here, we will dissect the physicochemical rationale that makes this scaffold ideal for drug discovery, detail a self-validating synthetic methodology, and map its pharmacological signaling pathways.

Physicochemical Profiling & Drug-Likeness

Understanding the physicochemical properties of 1H-Indole-3-acetamide, N-3-pyridinyl- is critical for predicting its pharmacokinetic behavior (ADME). The molecule consists of a hydrophobic indole ring, a flexible acetamide linker, and a basic pyridine moiety. This precise combination yields a highly "drug-like" profile that fits perfectly within Lipinski’s Rule of Five.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of the scaffold[4][5]:

| Property | Value | Scientific Rationale / Implication |

| Chemical Formula | C₁₅H₁₃N₃O | Core indole-acetamide-pyridine conjugation. |

| Molecular Weight | 251.28 g/mol | Falls well below the 500 Da threshold, ensuring favorable oral bioavailability and membrane diffusion. |

| CAS Registry Number | 84289-32-7 | Unique identifier for the exact N-3-pyridinyl isomer[1]. |

| Topological Polar Surface Area (TPSA) | ~57.8 Ų | Optimal for cellular membrane permeability. A TPSA < 90 Ų allows for potential blood-brain barrier (BBB) penetration if central nervous system targeting is desired. |

| LogP (Predicted) | 2.0 – 2.5 | Balances aqueous solubility with lipophilicity, crucial for anchoring into the hydrophobic pockets of target enzymes like COX-2. |

| Hydrogen Bond Donors | 2 | The Indole NH and Amide NH facilitate strong, directional hydrogen bonding with target protein residues. |

| Hydrogen Bond Acceptors | 2 | The Amide Carbonyl and Pyridine Nitrogen act as critical interaction points for enzyme active sites. |

Rational Synthetic Methodology

The synthesis of 1H-Indole-3-acetamide, N-3-pyridinyl- requires the amidation of indole-3-acetic acid (IAA) with 3-aminopyridine.

The Causality of Reagent Selection: Standard coupling reagents like EDC/NHS often result in sluggish kinetics and poor yields for this specific reaction. Why? Because 3-aminopyridine is a relatively poor nucleophile; its lone pair is partially delocalized into the electron-withdrawing pyridine ring. To overcome this, we mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates a highly reactive HOAt-activated ester that easily overcomes the reduced nucleophilicity of the pyridine amine, driving the reaction to completion.

Experimental Protocol: HATU-Mediated Coupling

This protocol is designed as a self-validating system to ensure high-fidelity synthesis.

-

Pre-activation: Dissolve Indole-3-acetic acid (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Cool the reaction vessel to 0°C. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq).

-

Logic: Cooling prevents the thermal degradation of the highly reactive HOAt ester intermediate.

-

-

Nucleophilic Addition: After 15 minutes of activation, add 3-aminopyridine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Self-Validating Checkpoint (In-Process Control): At the 6-hour mark, sample the reaction for LC-MS/MS analysis. The presence of unreacted HOAt ester indicates stalled kinetics. The emergence of the target mass (

252.1[M+H]⁺) confirms successful coupling. If the ester persists, add an additional 0.5 eq of DIPEA to ensure the 3-aminopyridine is fully free-based. -

Quenching and Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x).

-

Critical Wash Step: Wash the organic layer with 5% aqueous LiCl .

-

Logic: DMF is notoriously difficult to remove via standard aqueous washes. The lithium ions complex with DMF, pulling it efficiently into the aqueous phase and preventing contamination of the final product.

-

-

Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (DCM:MeOH gradient).

Synthetic workflow for 1H-Indole-3-acetamide, N-3-pyridinyl- via HATU-mediated coupling.

Pharmacological Application: The COX-2 Inhibition Paradigm

The 1H-Indole-3-acetamide, N-3-pyridinyl- scaffold is not just a chemical curiosity; it is the structural backbone for a class of potent anti-inflammatory agents[2]. When the indole ring is substituted (e.g., with a p-chlorobenzoyl group at the N1 position and a methoxy group at the C5 position), the resulting molecule—such as N-(3-Pyridyl)indomethacin amide—becomes a highly selective COX-2 inhibitor[3].

Mechanism of Action: Traditional NSAIDs (like standard indomethacin) possess a free carboxylic acid that binds to both COX-1 (constitutive) and COX-2 (inducible). By converting this carboxylic acid into an N-3-pyridinyl amide, the molecule becomes too bulky to enter the narrower active site of COX-1. However, it fits perfectly into the larger, more flexible side pocket of the COX-2 active site. The pyridine nitrogen acts as a critical hydrogen bond acceptor with the Arg120 residue in the COX-2 channel, locking the inhibitor in place and blocking arachidonic acid oxygenation.

Mechanism of action for N-3-pyridinyl indole amide derivatives in COX-2 inhibition.

Self-Validating Analytical Workflows

To ensure the absolute structural integrity of the synthesized 1H-Indole-3-acetamide, N-3-pyridinyl-, relying solely on HPLC retention time is insufficient due to the potential co-elution of amidation byproducts. A dual-orthogonal validation system is mandatory:

-

LC-MS/MS (Primary Validation):

-

Observation: The target precursor ion must appear at

252.1 [M+H]⁺. -

Self-Validation: Upon collision-induced dissociation (CID), the fragmentation pattern must show the cleavage of the amide bond, resulting in the loss of the aminopyridine moiety (neutral loss of 94 Da) to yield a stable indole-3-acylium product ion at

158.1. This specific transition (252.1

-

-

¹H-NMR Spectroscopy (Secondary Validation):

-

Observation: The spectrum must display two distinct downfield exchangeable protons.

-

Self-Validation: The indole NH typically resonates around

10.5–11.0 ppm, while the newly formed amide NH will appear as a sharp singlet around

-

References

-

USCKS Chemical Database. "103535-06-4 (2-BENZYLOXYETHYL)TRIPHENYLPHOSPHONIUM BROMIDE" (Contains cross-reference to CAS 84289-32-7). URL: [Link]

-

American Chemical Suppliers. "5-methoxy-2-methylindole suppliers USA" (Details on N-(3-Pyridyl)indomethacin amide properties). URL:[Link]

-

MolForge AI. "2-(2-hydroxyphenyl)-1H-indole-5-carboximidamide - Molecular Properties" (Chemoinformatic data for C₁₅H₁₃N₃O indole derivatives). URL: [Link]

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 802, Indole-3-acetic acid." PubChem. URL:[Link]

Sources

Exploratory Screening of 1H-Indole-3-acetamide, N-3-pyridinyl- for Anticancer Activity: A Technical Guide

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer properties.[1][2][3] This technical guide provides an in-depth framework for the exploratory screening of a novel indole derivative, 1H-Indole-3-acetamide, N-3-pyridinyl-, for potential anticancer efficacy. We will detail a tiered, logic-driven experimental approach, moving from broad cytotoxicity assessments to more focused mechanistic studies. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind each experimental choice to ensure a robust and insightful preliminary investigation.

Introduction: The Rationale for Investigating 1H-Indole-3-acetamide, N-3-pyridinyl-

The indole ring system is a cornerstone of many biologically active natural products and synthetic drugs.[3] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a fertile ground for the development of new therapeutic agents. Specifically, indole-3-acetamide derivatives have shown promise in diverse pharmacological contexts, including anticancer applications.[1][3][4] The incorporation of a pyridinyl moiety in the N-3-pyridinyl-acetamide structure introduces an additional hydrogen bond acceptor and potential site for metabolic modification, which could enhance its interaction with biological targets and improve its drug-like properties.

The decision to screen this particular compound is based on the established anticancer potential of related indole structures and the hypothesis that the N-3-pyridinyl substituent may confer novel or enhanced activity.[1][5] This exploratory study aims to systematically evaluate its cytotoxic effects against a panel of cancer cell lines and to begin elucidating its potential mechanism of action.

Experimental Design: A Tiered Approach to Anticancer Screening

A successful preliminary screening campaign requires a logical progression from general to specific inquiries. This allows for the efficient allocation of resources, focusing more intensive mechanistic studies on compounds that demonstrate initial promise. Our proposed workflow is designed to first identify cytotoxic activity and then to probe the underlying cellular processes affected by 1H-Indole-3-acetamide, N-3-pyridinyl-.

Figure 1: A tiered experimental workflow for anticancer screening.

Cell Line Selection: Representing Diverse Cancer Phenotypes

The choice of cancer cell lines is critical for a comprehensive preliminary screen. It is advantageous to select a panel that represents different cancer types and, if possible, varying genetic backgrounds (e.g., p53 status, PI3K/Akt pathway mutations). For this guide, we propose a starting panel of three commonly used and well-characterized human cancer cell lines:

-

MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor-positive and represents a luminal A subtype.

-

A549: A human lung carcinoma cell line, often used as a model for non-small cell lung cancer.

-

K562: A human chronic myelogenous leukemia cell line, representing a hematological malignancy.[5][6]

Rationale: This selection provides a preliminary assessment of the compound's activity against both solid and hematological tumors, as well as epithelial-derived cancers.

Tier 1: Primary Cytotoxicity Screening

The initial goal is to determine if 1H-Indole-3-acetamide, N-3-pyridinyl- exhibits cytotoxic or anti-proliferative effects against cancer cells. The MTT assay is a robust and widely used colorimetric method for this purpose.[7][8][9]

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][9] The amount of formazan produced is proportional to the number of living cells.[9]

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

-

Selected cancer cell lines (MCF-7, A549, K562)

-

Complete growth medium (specific to each cell line)

-

1H-Indole-3-acetamide, N-3-pyridinyl- (dissolved in DMSO to create a stock solution)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells. Determine the optimal seeding density for each cell line to ensure they are in the exponential growth phase at the time of treatment.[8]

-

Seed the cells in a 96-well plate at the predetermined density in 100 µL of complete growth medium per well.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach (for adherent lines like MCF-7 and A549) and resume growth.[8]

-

-

Compound Treatment:

-

Prepare serial dilutions of the 1H-Indole-3-acetamide, N-3-pyridinyl- stock solution in complete growth medium. A typical starting concentration range for a new compound might be from 0.1 µM to 100 µM.

-

Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of the compound. For suspension cells like K562, add the compound directly to the existing medium.

-

Include appropriate controls:

-

Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound.

-

Untreated Control: Cells in complete growth medium only.

-

Positive Control: A known anticancer drug (e.g., Doxorubicin) to ensure the assay is working correctly.

-

-

Incubate the plates for a predetermined time, typically 24, 48, or 72 hours.[8]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

-

Gently shake the plate for about 10 minutes in the dark to ensure complete solubilization.[8]

-

Read the absorbance at a wavelength between 540 and 595 nm using a microplate reader.[8]

-

Data Analysis and IC50 Determination

The absorbance values are used to calculate the percentage of cell viability for each concentration of the compound compared to the untreated control. This data is then plotted to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of the compound that inhibits cell growth by 50% and is a key indicator of its potency.

| Parameter | Description |

| Cell Viability (%) | (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100 |

| IC50 | The concentration of the compound at which 50% of cell growth is inhibited. |

Tier 2: Mechanistic Investigation

If 1H-Indole-3-acetamide, N-3-pyridinyl- demonstrates a promising IC50 value in the primary screen, the next logical step is to investigate how it is killing the cancer cells. Two fundamental cellular processes to examine are apoptosis (programmed cell death) and the cell cycle.

Apoptosis Assay: Measuring Caspase-3/7 Activity

Apoptosis is a key mechanism by which many anticancer drugs exert their effects. A hallmark of apoptosis is the activation of a cascade of enzymes called caspases. Caspases-3 and -7 are key executioner caspases, and their activity can be measured using commercially available luminescent or fluorescent assays.[11][12][13]

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

-

Cells treated with 1H-Indole-3-acetamide, N-3-pyridinyl- at concentrations around the IC50 value.

-

Caspase-Glo® 3/7 Assay kit (or equivalent).

-

White-walled 96-well plates suitable for luminescence measurements.

-

Luminometer.

Procedure:

-

Cell Treatment:

-

Seed and treat cells in a white-walled 96-well plate as described in the MTT assay protocol, using concentrations of the compound around the previously determined IC50 value.

-

Include positive (e.g., staurosporine) and negative controls.

-

Incubate for a suitable duration to induce apoptosis (e.g., 24 hours).

-

-

Assay Reagent Preparation and Addition:

-

Incubation and Luminescence Measurement:

Data Interpretation: An increase in luminescence compared to the untreated control indicates an activation of caspases-3 and -7, suggesting that the compound induces apoptosis.

Cell Cycle Analysis: Unveiling Proliferation Arrest

Anticancer agents can also function by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation. Flow cytometry with a DNA-staining dye like propidium iodide (PI) is the gold standard for analyzing cell cycle distribution.[15][16][17]

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

-

Cells treated with 1H-Indole-3-acetamide, N-3-pyridinyl-.

-

Phosphate-buffered saline (PBS).

-

Ice-cold 70% ethanol.

-

Propidium Iodide (PI) staining solution (containing RNase A).

-

Flow cytometer.

Procedure:

-

Cell Treatment and Harvesting:

-

Treat cells in a suitable culture dish with the compound at concentrations around the IC50 value for a defined period (e.g., 24 hours).

-

Harvest the cells (including any floating cells for adherent lines) and wash them with PBS.

-

-

Fixation:

-

Resuspend the cell pellet in a small volume of PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice or at -20°C for at least 1 hour.[18]

-

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in the PI staining solution.

-

Incubate in the dark at room temperature for at least 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

The resulting data will be displayed as a histogram, showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]

-

Data Interpretation: A significant increase in the percentage of cells in a particular phase (e.g., G2/M) compared to the control suggests that the compound induces cell cycle arrest at that checkpoint. An increase in the sub-G1 population is indicative of apoptosis.[17]

Tier 3: Preliminary Pathway Analysis

If the mechanistic studies suggest a specific mode of action, a preliminary investigation into the underlying signaling pathways is warranted. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature of many cancers.[19][20][21][22]

Figure 2: A simplified diagram of the PI3K/Akt signaling pathway.

Investigating the PI3K/Akt Pathway

A common method to assess the activity of this pathway is to measure the phosphorylation status of key proteins, such as Akt, using Western blotting. A decrease in the level of phosphorylated Akt (p-Akt) in response to treatment with 1H-Indole-3-acetamide, N-3-pyridinyl- would suggest that the compound may be acting as an inhibitor of this pathway.

Conclusion and Future Directions

This technical guide outlines a systematic and scientifically sound approach for the initial exploratory screening of 1H-Indole-3-acetamide, N-3-pyridinyl- for anticancer activity. The tiered methodology ensures a logical progression from identifying cytotoxicity to elucidating the underlying mechanisms of action. Positive results from this screening cascade would provide a strong rationale for more advanced preclinical studies, including in vivo efficacy models, pharmacokinetic profiling, and target identification studies. The ultimate goal of such a program is to determine if this novel indole derivative has the potential to be developed into a new therapeutic agent for the treatment of cancer.

References

- Afridi, S., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega.

-

Blazingprojects. (n.d.). Synthesis and evaluation for biological activities of n-pyridin-3-yl substituted [phenylsulphonamido] acetamide. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Flow Cytometry Protocol. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 1H-Indole-3-acetamide (FDB000937). Retrieved from [Link]

-

Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

-

Frontiers. (n.d.). Targeting PI3K/Akt/mTOR Signaling in Cancer. Retrieved from [Link]

- Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital.

-

Lifespan Biosciences. (n.d.). PI3K / Akt Signaling. Retrieved from [Link]

- National Center for Biotechnology Information. (2004).

- National Center for Biotechnology Information. (2015). Synthesis and evaluation of 3-ylideneoxindole acetamides as potent anticancer agents. PubMed.

- National Center for Biotechnology Information. (2020).

- National Center for Biotechnology Information. (2022).

- National Center for Biotechnology Information. (n.d.).

-

Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

-

Ovid. (n.d.). Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

-

ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Retrieved from [Link]

-

ScienceDirect. (2022). Synthesis, crystal structure and DFT study of N-(6-sulfamoylpyridin-3-yl)acetamide. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Target-based anticancer indole derivatives and insight into structure-activity relationship. Retrieved from [Link]

-

Taylor & Francis Online. (2023). Full article: Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Retrieved from [Link]

-

Visikol. (2019). In vitro Cancer Drug Screening Services. Retrieved from [Link]

-

Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and evaluation of 3-ylideneoxindole acetamides as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. noblelifesci.com [noblelifesci.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchtweet.com [researchtweet.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. atcc.org [atcc.org]

- 11. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 12. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]

- 13. Caspase 3/7 Activity, published on Apr 01, 2025 [protocols.io]

- 14. promega.com [promega.com]

- 15. docs.research.missouri.edu [docs.research.missouri.edu]

- 16. Flow Cytometry Protocol [sigmaaldrich.com]

- 17. Flow cytometry with PI staining | Abcam [abcam.com]

- 18. bdbiosciences.com [bdbiosciences.com]

- 19. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 21. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

"investigation of 1H-Indole-3-acetamide, N-3-pyridinyl- as an enzyme inhibitor"

An In-Depth Technical Guide on the Investigation of 1H-Indole-3-acetamide, N-3-pyridinyl- as an Enzyme Inhibitor.

Executive Summary

The compound 1H-Indole-3-acetamide, N-3-pyridinyl- (also known as N-(pyridin-3-yl)-2-(1H-indol-3-yl)acetamide) represents a critical pharmacophore in medicinal chemistry, serving as the core scaffold for a class of potent, non-acidic enzyme inhibitors. While the unsubstituted parent molecule is a fundamental chemical probe, its substituted derivatives—most notably N-(3-pyridyl)indomethacin amide —have been validated as selective, reversible inhibitors of Cyclooxygenase-2 (COX-2) . Furthermore, the structural integration of an indole core with a pyridine moiety via an acetamide linker provides a versatile template for targeting Rho-associated protein kinase (ROCK) and other ATP-dependent enzymes.

This guide details the chemical identity, mechanism of action, and experimental protocols required to investigate this scaffold, focusing on its application as a COX-2 inhibitor and its potential in kinase modulation.

Chemical Identity & Physicochemical Properties

The core structure consists of an indole ring linked to a pyridine ring through an acetamide bridge. This design eliminates the carboxylic acid group found in traditional NSAIDs (like indomethacin), thereby reducing gastric toxicity while maintaining or enhancing enzyme affinity.

Nomenclature & Identification

| Property | Detail |

| CAS Index Name | 1H-Indole-3-acetamide, N-3-pyridinyl- |

| IUPAC Name | N-(pyridin-3-yl)-2-(1H-indol-3-yl)acetamide |

| Common Derivative | N-(3-Pyridyl)indomethacin amide (CAS: 261755-29-4) |

| Molecular Formula | C₁₅H₁₃N₃O (Parent Scaffold) |

| Molecular Weight | 251.28 g/mol (Parent Scaffold) |

| Key Pharmacophore | Indole (Hydrophobic anchor) + Pyridine (H-bond acceptor/metal chelator) |

Structural Visualization

Mechanism of Action: Target Engagement

The biological activity of this scaffold is primarily driven by its ability to fit into the hydrophobic pockets of enzymes while positioning the pyridine nitrogen to interact with catalytic residues or metal cofactors.

Primary Target: Cyclooxygenase-2 (COX-2)

The most well-characterized application of this scaffold is in the inhibition of COX-2. Unlike traditional NSAIDs that rely on an acidic group (carboxylate) to bind Arg120 in the COX active site, the N-3-pyridinyl acetamide derivatives utilize a different binding mode.

-

Selectivity: The bulky indole-amide structure exploits the larger hydrophobic side pocket of COX-2 (Val523) compared to COX-1 (Ile523), conferring high selectivity.

-

Binding Mode: The pyridine ring acts as a hydrogen bond acceptor, potentially interacting with the heme iron or specific residues deep in the active site, while the amide linker provides rigidity.

-

Kinetics: These compounds often exhibit slow, tight-binding inhibition , distinct from the rapid equilibrium kinetics of ibuprofen-like drugs.

Secondary Potential: Kinase Inhibition (ROCK)

The pyridine-amide motif is a classic "hinge-binding" element in kinase inhibitors (e.g., Y-27632).

-

Mechanism: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met156 in ROCK1).

-

Indole Role: The indole ring occupies the ATP-binding pocket's hydrophobic region, stabilizing the complex.

Experimental Protocols

Chemical Synthesis (Scaffold Generation)

Objective: Synthesize the parent scaffold N-(pyridin-3-yl)-2-(1H-indol-3-yl)acetamide.

Reagents:

-

Indole-3-acetic acid (IAA)

-

3-Aminopyridine

-

1,1'-Carbonyldiimidazole (CDI) or EDC/HOBt

-

Solvent: Anhydrous Dichloromethane (DCM) or DMF

Workflow:

-

Activation: Dissolve IAA (1.0 eq) in anhydrous DCM. Add CDI (1.1 eq) and stir at room temperature for 1 hour (CO₂ evolution observed).

-

Coupling: Add 3-Aminopyridine (1.1 eq) to the activated mixture.

-

Reaction: Stir at room temperature for 12–24 hours under nitrogen atmosphere.

-

Workup: Wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).

In Vitro COX-2 Inhibition Assay

Objective: Determine the IC₅₀ of the compound against recombinant human COX-2.

Method: Colorimetric Peroxidase Assay (e.g., using TMPD oxidation).

-

Enzyme Prep: Reconstitute recombinant human COX-2 in Tris-HCl buffer (pH 8.0) with Heme cofactor.

-

Inhibitor Incubation: Incubate enzyme with varying concentrations of the test compound (0.01 µM – 100 µM) for 10 minutes at 25°C. Note: Pre-incubation is critical for slow-binding inhibitors.

-

Substrate Addition: Add Arachidonic Acid (100 µM) and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

-

Measurement: Monitor the oxidation of TMPD at 590 nm for 5 minutes.

-

Calculation: Calculate % Inhibition =

.

Cellular Assay (LPS-Induced PGE2 Production)

Objective: Assess cellular efficacy and membrane permeability.

System: RAW 264.7 Macrophage cells.

-

Seeding: Plate cells in 96-well plates (5x10⁴ cells/well).

-

Induction: Treat cells with LPS (1 µg/mL) to induce COX-2 expression.

-

Treatment: Simultaneously add the test compound (0.1 – 50 µM). Incubate for 16–24 hours.

-

Analysis: Collect supernatant. Quantify Prostaglandin E2 (PGE2) using a competitive ELISA kit.

-

Viability Check: Perform MTT assay on the remaining cells to ensure reduction in PGE2 is not due to cytotoxicity.

Data Analysis & Interpretation

When evaluating 1H-Indole-3-acetamide, N-3-pyridinyl- derivatives, the following benchmarks (based on the indomethacin analog) are expected:

| Assay | Metric | Expected Range (Active) | Interpretation |

| COX-2 Enzymatic | IC₅₀ | 0.05 µM – 1.0 µM | Potent inhibition indicates successful active site binding. |

| COX-1 Enzymatic | IC₅₀ | > 50 µM | High ratio (COX-1/COX-2 IC₅₀) confirms selectivity. |

| Cellular PGE2 | IC₅₀ | 0.1 µM – 5.0 µM | Correlation with enzymatic IC₅₀ suggests good permeability. |

| Cytotoxicity | CC₅₀ | > 100 µM | Ensures the compound is non-toxic at effective doses. |

Signaling Pathway Visualization

The following diagram illustrates the pathway where the inhibitor acts, preventing the conversion of Arachidonic Acid to inflammatory Prostaglandins.

References

-

Kalgutkar, A. S., et al. (2000). Amide derivatives of indomethacin as potent and selective cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry , 43(15), 2860-2870.

-

Marnett, L. J., & Kalgutkar, A. S. (1999). Cyclooxygenase 2 inhibitors: discovery, selectivity and the future. Trends in Pharmacological Sciences , 20(11), 465-469.

-

Liao, C., et al. (2012). Selective inhibition of ROCK-I by novel pyridine-thiazole-based amide derivatives. Bioorganic & Medicinal Chemistry Letters , 22(2), 1035-1039. (Context for Pyridine-Amide Kinase Inhibition).

-

PubChem Database. Compound Summary for N-(3-Pyridyl)indomethacin amide.

-

Zhang, Y., et al. (2020). 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides: SARS-CoV-2 RNA-dependent RNA polymerase inhibitors. (Context for Indole-Acetamide Antiviral Activity).

Decoding the Structure-Activity Relationship of Pyridinyl-Substituted Indole-3-Acetamides: A Multi-Target Perspective

As drug discovery pivots toward highly selective, multi-target scaffolds, the indole-3-acetamide class has emerged as a privileged pharmacophore. While early iterations relied heavily on phenyl substitutions, the strategic incorporation of a pyridinyl moiety has revolutionized the pharmacokinetic and pharmacodynamic profiles of these molecules.

As an application scientist bridging synthetic chemistry and in vitro pharmacology, I have structured this technical guide to dissect the causality behind the structure-activity relationship (SAR) of pyridinyl-substituted indole-3-acetamides. We will explore how this specific bioisosteric replacement dictates target selectivity across oncology, neurology, and pain management.

The Chemical Rationale: Why the Pyridinyl Substitution?

The transition from a phenyl ring to a pyridinyl ring in the amide region of indole-3-acetamides (and their

-

Hydrogen Bond Acceptor Dynamics: The nitrogen atom in the pyridine ring acts as a potent hydrogen bond acceptor. This is critical for anchoring the molecule into specific polar pockets of target proteins (e.g., the colchicine binding site of tubulin) that lipophilic phenyl rings cannot engage[1].

-

Lipophilicity and Solubility Modulation: Indole cores are inherently hydrophobic. Adding a phenyl ring often pushes the partition coefficient (

) into unfavorable territory, leading to poor aqueous solubility and high plasma protein binding. The pyridinyl bioisostere significantly lowers -

Conformational Locking: When coupled with an

-oxo-acetamide (glyoxamide) linker, the adjacent carbonyls restrict the rotational degrees of freedom. This forces the pyridinyl ring into an optimal trajectory to interact with target residues[1].

Fig 1. Pharmacophore and SAR logic map of pyridinyl-substituted indole-3-acetamides.

Target-Specific SAR Breakdowns

Anti-Mitotic Agents: Tubulin Polymerization Inhibition

The most prominent example of a pyridinyl-substituted indole-3-glyoxamide is Indibulin (D-24851) , chemically known as 1H-Indole-3-acetamide, 1-[(4-chlorophenyl)methyl]-

-

SAR Causality: The presence of the N-(pyridin-4-yl) moiety is absolute for its cytotoxic activity[1]. Replacing the pyridin-4-yl group with a phenyl ring results in a complete loss of tubulin inhibitory activity. The basic nitrogen at the 4-position forms a crucial hydrogen bond with the

-tubulin subunit at the colchicine binding site. Moving the nitrogen to the 2- or 3-position (pyridin-2-yl or pyridin-3-yl) introduces steric clashes or misaligns the hydrogen bond vector, drastically reducing potency.

Neurological Targets: FAAH-1 Inhibition

Modifications to the pyridinyl ring yield entirely different pharmacological profiles. MM-433593 is a highly potent inhibitor of fatty acid amide hydrolase-1 (FAAH-1), utilized for pain and inflammation[4].

-

SAR Causality: In MM-433593, the scaffold utilizes an N-(2-methoxy-4-pyridinyl) substitution. The addition of the electron-donating methoxy group at the 2-position of the pyridine ring fine-tunes the pKa of the pyridine nitrogen, optimizing the molecule's residence time in the FAAH-1 active site. Furthermore, this specific substitution grants the compound an absolute oral bioavailability of 14-21% and an extended terminal half-life of 17-20 hours in primate models[4].

Neuroinflammation Imaging: TSPO Ligands

Indole-3-acetamides are foundational to Translocator Protein (TSPO) ligands. Second-generation TSPO radioligands often suffer from excessive lipophilicity.

-

SAR Causality: By applying the classical bioisosteric equivalence of phenyl and pyridinyl groups, researchers developed pyridinyl-acetamides to lower the

(distribution coefficient). This reduction in lipophilicity prevents nonspecific binding in lipid-rich brain tissue, thereby enhancing the specific signal required for high-resolution PET imaging of microglial activation[2].

Quantitative SAR Data Summary

The following table synthesizes the impact of the amide substituent on the primary pharmacological target, underscoring the necessity of the pyridinyl group.

| Compound / Scaffold | Primary Target | Amide N-Substituent | in vitro Potency (IC50/Ki) | Pharmacological Consequence |

| Indibulin (D-24851) | Tubulin | Pyridin-4-yl | ~0.11 µM | Destabilizes microtubules; high cytotoxicity[1][3] |

| D-24851 Phenyl Analog | Tubulin | Phenyl | >10 µM | Loss of crucial H-bond; inactive[1] |

| MM-433593 | FAAH-1 | 2-Methoxy-pyridin-4-yl | <10 nM | Prevents anandamide degradation; analgesia[4] |

| PIGA Derivatives | TSPO | Pyridinyl (Bioisostere) | 1 - 5 nM | Reduced nonspecific binding in PET imaging[2] |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the synthesis of the core scaffold and the primary biological validation assay. Every step is designed with built-in causality to guarantee a self-validating system.

Protocol A: Synthesis of N-(Pyridin-4-yl)-1H-indole-3-glyoxamides

This three-step one-pot-compatible protocol is optimized for the generation of Indibulin analogs[1].

-

N-Alkylation:

-

Action: Dissolve indole (1.0 eq) in anhydrous DMF at 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Stir for 30 mins, then add 4-chlorobenzyl chloride (1.1 eq).

-

Causality: DMF, a polar aprotic solvent, strongly solvates the

cation, leaving the indolyl anion highly naked and nucleophilic. The 0°C temperature prevents runaway exothermic degradation.

-

-

Acylation at C3:

-

Action: Extract the N-alkylated intermediate, dry, and redissolve in anhydrous dichloromethane (DCM). Cool to 0°C. Add oxalyl chloride (1.5 eq) dropwise. Stir for 2 hours.

-

Causality: The electron-rich C3 position of the indole attacks the highly electrophilic oxalyl chloride, forming a reactive glyoxylyl chloride intermediate. The low temperature prevents polymerization of the indole core.

-

-

Amidation:

-

Action: To the crude glyoxylyl chloride solution, add 4-aminopyridine (1.2 eq) and triethylamine (

, 2.0 eq) dissolved in THF. Stir at room temperature for 4 hours. -

Causality: 4-aminopyridine is a weak nucleophile.

acts as an essential acid scavenger, neutralizing the HCl byproduct. Without

-

Protocol B: In Vitro Tubulin Polymerization Kinetic Assay

This assay validates the biological efficacy of the synthesized pyridinyl-substituted compounds against microtubule assembly.

-

Reagent Preparation: Resuspend >99% pure porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM

, pH 6.9) supplemented with 1 mM GTP. Keep strictly on ice. -

Compound Incubation: Add the test compound (e.g., Indibulin) dissolved in DMSO to the tubulin solution.

-

Critical Control: Final DMSO concentration must be

. Higher concentrations of DMSO act as chemical chaperones, artificially inducing tubulin polymerization and generating false negatives.

-

-

Kinetic Measurement: Transfer the mixture to a pre-warmed 384-well plate. Read absorbance at 340 nm every 60 seconds for 1 hour at 37°C using a spectrophotometer.

-

Data Analysis: Calculate the

of the linear growth phase.-

Causality: As tubulin polymerizes into microtubules, the solution's turbidity increases, scattering light at 340 nm. A highly active pyridinyl-indole compound binds the colchicine site, sterically blocking the curved-to-straight conformational shift of the tubulin dimer. This manifests as a flattened kinetic curve (decreased

and lower final steady-state absorbance).

-

Fig 2. Self-validating synthetic and biological evaluation workflow.

References

- Source: ama-assn.

- Source: ncats.

- Source: nih.

- Title: Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)

Sources

Methodological & Application

Application Note: 1H-Indole-3-acetamide, N-3-pyridinyl- in High-Throughput Screening

This Application Note is designed to guide researchers and drug discovery professionals in the utilization of 1H-Indole-3-acetamide, N-3-pyridinyl- (CAS: 84289-32-7), a privileged scaffold often encountered in High-Throughput Screening (HTS) libraries. This guide focuses on its application as a chemical probe and fragment scaffold for validating targets such as Cyclooxygenase-2 (COX-2) and Sirtuins (SIRTs) , and provides rigorous protocols for its handling, assay integration, and hit validation.

Introduction & Scientific Context

1H-Indole-3-acetamide, N-3-pyridinyl- (also referred to as N-(3-pyridinyl)-1H-indole-3-acetamide) represents a critical "minimalist" scaffold in drug discovery. Structurally, it consists of an indole core linked via an acetamide bridge to a pyridine ring. This architecture is significant for two primary reasons:

-

Fragment-Based Drug Discovery (FBDD): It serves as the "parent" or "fragment" core for more complex inhibitors. For example, the N-(3-pyridyl) amide of indomethacin is a potent, selective COX-2 inhibitor.[1] Screening the unsubstituted parent (this compound) allows researchers to map the essential binding energy contributed by the core scaffold versus peripheral substituents (e.g., chlorobenzoyl groups).

-

Privileged Structure: The indole-acetamide motif mimics the structure of Indole-3-acetic acid (Auxin) and tryptophan derivatives, making it a frequent hit in screens targeting Sirtuins (NAD+-dependent deacetylases) and Indoleamine 2,3-dioxygenase (IDO1) .

Key Chemical Properties

| Property | Value | Relevance to HTS |

| CAS Number | 84289-32-7 | Unique Identifier for library management. |

| MW | ~251.28 g/mol | Ideal for Fragment-Based Screening (<300 Da). |

| LogP | ~1.8 - 2.2 | Good membrane permeability; low risk of aggregation. |

| H-Bond Donors/Acceptors | 2 / 2 | Balanced profile for binding pocket interactions. |

| Solubility | DMSO, Methanol | Requires careful DMSO management in enzymatic assays. |

Mechanism of Action & Target Profiling

In HTS campaigns, this compound acts as a reversible competitive inhibitor or a binding probe . Its mechanism is dictated by the target's recognition of the indole (hydrophobic/stacking interactions) and the pyridine (hydrogen bond acceptor/metal coordination).

Primary Biological Targets

-

Cyclooxygenase-2 (COX-2): The pyridine ring coordinates near the active site, while the indole mimics the arachidonic acid backbone. It acts as a reversible inhibitor, distinct from the time-dependent inhibition of NSAIDs like aspirin.

-

Sirtuins (SIRT1/2): Indole-acetamides occupy the "C-pocket" of sirtuins, competing with the acetyl-lysine substrate or modulating NAD+ binding.

Signaling Pathway Visualization

The following diagram illustrates the compound's role in modulating the COX-2 inflammatory pathway.

Caption: Mechanism of COX-2 inhibition by 1H-Indole-3-acetamide derivatives, preventing Prostaglandin E2 synthesis.

HTS Protocol: Screening & Validation

This protocol outlines the workflow for screening this compound in a 384-well enzymatic assay (e.g., COX-2 or SIRT1).

Phase 1: Compound Management & Solubility

Objective: Prevent false negatives due to precipitation or degradation.

-

Stock Preparation:

-

Dissolve powder to 10 mM in 100% anhydrous DMSO.

-

Note: Indoles are light-sensitive. Store in amber vials at -20°C.

-

QC Check: Verify solubility by centrifugation (1000 x g, 5 min). No pellet should be visible.

-

-

Working Plate Preparation (Echo Acoustic Dispensing):

-

Transfer 50 nL of stock to the assay plate to achieve a final concentration of 10 µM (assuming 50 µL assay volume).

-

Backfill control wells with 50 nL pure DMSO.

-

Phase 2: Primary Screen (Enzymatic Assay)

Method: Fluorometric Inhibitor Screening (e.g., Peroxidase activity for COX-2 or Deacetylase activity for SIRT).

-

Reagents:

-

Enzyme: Recombinant Human COX-2.

-

Substrate: Arachidonic Acid + Fluorometric Probe (e.g., ADHP/Amplex Red).

-

Buffer: 100 mM Tris-HCl, pH 8.0, 1 µM Heme (cofactor).

-

-

Step-by-Step:

-

Dispense Compound: Add 50 nL compound/DMSO to 384-well black plates.

-

Add Enzyme: Dispense 10 µL of COX-2 enzyme solution.

-

Incubate: 10 minutes at Room Temperature (RT) to allow inhibitor binding.

-

Add Substrate Mix: Dispense 10 µL of Arachidonic Acid + ADHP mixture.

-

Read Kinetics: Measure Fluorescence (Ex/Em = 535/587 nm) immediately for 10 minutes.

-

Calculate Slope: Determine

(RFU/min).

-

Phase 3: Hit Validation (Dose-Response)

If the compound shows >50% inhibition at 10 µM, proceed to IC50 determination.

-

Serial Dilution: Prepare a 10-point dilution series (1:3) starting from 100 µM down to ~1.5 nM.

-

Curve Fitting: Plot % Inhibition vs. Log[Concentration].

-

Analysis: Fit data to the 4-parameter logistic equation:

Troubleshooting & Assay Interference

When screening 1H-Indole-3-acetamide, N-3-pyridinyl- , researchers must account for intrinsic physicochemical properties that can skew HTS data.

| Issue | Cause | Solution |

| Fluorescence Quenching | The indole ring absorbs UV/Blue light (Ex ~280nm, Em ~350nm). | Avoid assays using blue-shifted fluorophores (e.g., coumarin). Use Red/NIR probes (e.g., Resorufin, Cy5). |

| False Positives (Redox) | Indoles can act as radical scavengers (antioxidants). | In peroxidase-coupled assays (COX-2), the compound might scavenge the radical signal directly. Validation: Use a direct binding assay (SPR or MST) to confirm physical binding. |

| Solubility Limits | Pyridine nitrogen can be protonated/deprotonated depending on pH. | Maintain assay buffer pH near 7.4. If pH < 5, solubility increases but enzyme activity may drop. |

Hit-to-Lead Workflow

The following diagram depicts the decision tree for advancing this scaffold from a library hit to a validated lead.

Caption: Workflow for validating 1H-Indole-3-acetamide, N-3-pyridinyl- hits, emphasizing counter-screening for interference.

References

-

Kalgutkar, A. S., et al. (2000). "Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Selective Cyclooxygenase-2 Inhibitors." Journal of Medicinal Chemistry.

-

Hu, Y., et al. (2017). "Indole-based inhibitors of sirtuin 1 (SIRT1): a structure-activity relationship study." European Journal of Medicinal Chemistry.

-

Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry.

-

PubChem Compound Summary. (2023). "N-(3-Pyridinyl)-1H-indole-3-acetamide."[1][2][3][4][5][6][7] National Center for Biotechnology Information.

Sources

- 1. 5-methoxy-2-methylindole suppliers USA [americanchemicalsuppliers.com]

- 2. 1020719-62-3 5-Methyl-N-phenyl-2-1H-pyridone-d5 ( Pirfenidone-d5 ) [uscks.com]

- 3. 5-Fluoro-1-(2-propyn-1-yl)-2,4(1H,3H)-pyrimidinedione[69849-33-8] | USCKS [uscks.com]

- 4. 94042-62-3 4-hydroxy-N-(1,3-thiazol-2-yl)benzamide [uscks.com]

- 5. 1279038-29-7 (2R,4R)-4-((tert-Butoxycarbonyl)aMino)pyrrolidine-2-carboxylic acid [uscks.com]

- 6. 1020719-62-3 5-Methyl-N-phenyl-2-1H-pyridone-d5 ( Pirfenidone-d5 ) [uscks.com]

- 7. Binospirone[102908-59-8] | USCKS [uscks.com]

"methodology for assessing the antioxidant potential of 1H-Indole-3-acetamide, N-3-pyridinyl-"

Application Note & Protocol: Comprehensive Methodology for Assessing the Antioxidant Potential of 1H-Indole-3-acetamide, N-3-pyridinyl-

Introduction & Mechanistic Rationale

The compound 1H-Indole-3-acetamide, N-3-pyridinyl- (also known as N-(pyridin-3-yl)-1H-indole-3-acetamide) represents a highly promising scaffold in medicinal chemistry. Indole-3-acetamides have been extensively documented for their potent antioxidant and antihyperglycemic activities[1]. The core indole ring acts as a robust electron and hydrogen donor, capable of neutralizing reactive oxygen species (ROS) through single electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms[2].

From a structural design perspective, coupling the indole-3-acetic acid moiety with a 3-aminopyridine group serves a dual purpose. First, N-substituted indole-3-acetamides have been shown to be highly efficient antioxidants, in some cases outperforming standard antioxidants like alpha-tocopherol[3]. Second, the N-3-pyridinyl substitution modulates the compound's lipophilicity and introduces a hydrogen-bond acceptor. This structural modification is critical for enhancing cellular permeability and facilitating interactions with intracellular electrophile sensors, such as the Keap1-Nrf2 complex, which regulates the expression of endogenous antioxidant enzymes like Heme Oxygenase-1 (HO-1)[2].

This application note outlines a self-validating, tiered methodology to evaluate the antioxidant capacity of this compound, progressing from fundamental chemical kinetics to complex intracellular signaling.

Tiered Assessment Workflow

To establish a scientifically rigorous profile, the antioxidant potential must be evaluated across three distinct physiological contexts: cell-free radical scavenging, intracellular ROS neutralization, and genomic antioxidant response activation.

Tiered workflow for evaluating the antioxidant potential of indole-3-acetamide derivatives.

Phase 1: Cell-Free Antioxidant Capacity (The Chemical Foundation)

Rationale: Before assessing biological efficacy, we must establish the baseline thermodynamic ability of 1H-Indole-3-acetamide, N-3-pyridinyl- to quench free radicals. We utilize both DPPH and ABTS assays. DPPH is highly specific to organic environments, while ABTS is soluble in both aqueous and organic media, providing a comprehensive profile of the compound's behavior across different physiological compartments[1].

Protocol 3.1: DPPH and ABTS Radical Scavenging Assays

Self-Validation Check: Always include a vehicle control (DMSO) and a positive reference standard (Trolox or Ascorbic Acid) to validate assay sensitivity.

-

Reagent Preparation:

-

DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute methanol. Critical Step: Protect from light using amber tubes; DPPH degrades rapidly under UV exposure, which will cause baseline drift and false-positive scavenging results.

-

ABTS Solution: Generate the ABTS radical cation (ABTS•+) by reacting 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Leave in the dark at room temperature for 12–16 hours before use. Dilute with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Compound Dilution: Prepare serial dilutions of 1H-Indole-3-acetamide, N-3-pyridinyl- (0.1 µM to 10 µM) in DMSO. Ensure final DMSO concentration in the assay well does not exceed 1% v/v.

-

Assay Execution (96-well plate):

-

Add 20 µL of the compound (or standard/vehicle) to 180 µL of the DPPH or ABTS working solution.

-

Incubate in the dark at room temperature (30 mins for DPPH; 6 mins for ABTS).

-

-

Quantification: Read absorbance at 517 nm (DPPH) or 734 nm (ABTS) using a microplate reader.

-

Calculation: % Scavenging =[(A_control - A_sample) / A_control] × 100. Calculate the IC50 using non-linear regression analysis.

Phase 2: Cellular Antioxidant Activity (CAA)

Rationale: Cell-free assays do not account for cellular permeability or metabolic degradation. To prove that 1H-Indole-3-acetamide, N-3-pyridinyl- functions in a physiological environment, we utilize the DCFDA (2',7'-dichlorofluorescin diacetate) assay in a hepatic cell line (HepG2). The compound must cross the lipid bilayer to neutralize intracellular ROS generated by a stressor (e.g., H2O2).

Protocol 4.1: Intracellular ROS Scavenging (DCFDA Assay)

-

Cell Seeding: Seed HepG2 cells at

cells/well in a black, clear-bottom 96-well plate. Incubate for 24 hours at 37°C, 5% CO2. -

Probe Loading: Wash cells with PBS. Add 10 µM DCFDA in serum-free media for 45 minutes. Causality: DCFDA is non-fluorescent until cellular esterases cleave the acetate groups, trapping it intracellularly where ROS oxidizes it to highly fluorescent DCF.

-

Pre-treatment: Remove the probe, wash, and treat cells with varying concentrations of the indole derivative (1, 5, 10 µM) for 2 hours.

-

Stress Induction: Introduce 500 µM H2O2 for 1 hour to induce oxidative stress.

-

Measurement: Measure fluorescence (Excitation: 485 nm / Emission: 535 nm). Normalize fluorescence units to total protein content (via BCA assay) to account for any cell loss.

Phase 3: Mechanistic Pathway Activation (Nrf2/HO-1 Axis)

Rationale: Beyond direct radical scavenging, potent indole derivatives provide sustained antioxidant protection by upregulating endogenous defense mechanisms. Previous studies indicate that indole compounds activate Heme Oxygenase-1 (HO-1)[2]. We hypothesize that 1H-Indole-3-acetamide, N-3-pyridinyl- disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and bind the Antioxidant Response Element (ARE).

Proposed Nrf2/HO-1 cellular antioxidant signaling pathway activated by the compound.

Protocol 5.1: Nuclear Fractionation and Western Blotting

Critical Insight: Measuring total cellular Nrf2 is insufficient, as it does not differentiate between inactive (cytosolic) and transcriptionally active (nuclear) Nrf2. Nuclear fractionation is mandatory.

-

Treatment: Treat HepG2 cells with the compound (10 µM) for 6, 12, and 24 hours.

-

Fractionation: Lyse cells using a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl) containing protease inhibitors. Centrifuge at 800 × g to pellet nuclei. The supernatant is the cytosolic fraction. Resuspend the pellet in RIPA buffer to extract nuclear proteins.

-

Western Blotting: Resolve proteins on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

-

Immunoblotting: Probe for Nrf2 (nuclear fraction, using Lamin B1 as a loading control) and HO-1 (cytosolic fraction, using β-actin as a loading control).

-

Analysis: Quantify band intensity using densitometry software to calculate fold-change relative to the vehicle control.

Quantitative Data Presentation

Based on validated literature for structurally analogous synthetic indole-3-acetamides[1], the following table outlines the expected quantitative benchmarks for this compound. These metrics serve as a baseline for assay validation.

| Assay Category | Target / Metric | Expected IC50 / Fold Change | Reference Standard |

| Cell-Free | DPPH Radical Scavenging | 0.81 – 2.75 µM | Trolox (1.2 µM) |

| Cell-Free | ABTS Radical Scavenging | 0.35 – 2.19 µM | Ascorbic Acid (0.9 µM) |

| Cellular | Intracellular ROS (H2O2 induced) | > 60% reduction at 10 µM | N-Acetylcysteine (NAC) |

| Mechanistic | Nrf2 Nuclear Translocation | 2.5-fold increase (at 6h) | Sulforaphane (3.0-fold) |

| Mechanistic | HO-1 Protein Expression | 3.0-fold increase (at 24h) | Sulforaphane (4.5-fold) |

Note: The IC50 ranges for DPPH and ABTS are derived from established structure-activity relationship (SAR) studies on synthetic indole-3-acetamide derivatives[1].

References

- Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies Source: ACS Omega / PMC URL

- Synthesis and antioxidant properties of novel N-substituted indole-2-carboxamide and indole-3-acetamide derivatives Source: PubMed URL

- Synthesis of new indole-2-carboxamide and 3-acetamide derivatives and evaluation their antioxidant properties Source: Taylor & Francis URL

- Investigation of the in vitro antioxidant behaviour of some 2-phenylindole derivatives: discussion on possible antioxidant mechanisms and comparison with melatonin Source: Taylor & Francis URL

Sources

- 1. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and antioxidant properties of novel N-substituted indole-2-carboxamide and indole-3-acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preclinical In Vivo Evaluation of 1H-Indole-3-acetamide, N-3-pyridinyl-

Executive Summary & Scientific Rationale

The compound 1H-Indole-3-acetamide, N-3-pyridinyl- (also referred to as N-(pyridin-3-yl)-2-(1H-indol-3-yl)acetamide) represents a "privileged scaffold" in medicinal chemistry. It combines the electron-rich indole core, a ubiquitous motif in FDA-approved anticancer drugs (e.g., Sunitinib, Osimertinib), with a pyridine moiety via an acetamide linker.

This structural arrangement is characteristic of agents targeting microtubule polymerization (colchicine-binding site interaction) and Tyrosine Kinases (specifically VEGFR-2 and EGFR). Recent SAR (Structure-Activity Relationship) studies indicate that indole-3-acetamide derivatives exhibit potent antiproliferative activity against solid tumors (A549 lung, MCF-7 breast) by inducing G2/M cell cycle arrest and apoptosis.

This Application Note provides a rigorous, self-validating experimental design for the in vivo evaluation of this compound. It moves beyond simple administration, focusing on the critical hurdles of lipophilicity-driven formulation , pharmacokinetic (PK) validation , and xenograft efficacy modeling .

Experimental Pre-Requisites & Formulation Strategy

Challenge: The indole-pyridine scaffold is inherently lipophilic (predicted LogP ~2.5–3.5), leading to poor aqueous solubility. Standard saline dissolution will fail, resulting in precipitation, erratic absorption, and false-negative efficacy data.

Solution: A co-solvent/surfactant system is required for parenteral (IP/IV) or oral (PO) administration.

Protocol A: Optimized Vehicle Formulation (Self-Validating)

Objective: Create a stable, clear solution at 10 mg/mL concentration.

| Component | Function | Concentration (v/v) | Causality/Rationale |

| DMSO | Primary Solubilizer | 5% | Dissolves the crystalline indole core immediately. |

| PEG 400 | Co-solvent | 40% | Prevents precipitation upon dilution; extends circulation time. |

| Tween 80 | Surfactant | 5% | Micellar stabilization to prevent aggregation in blood. |

| Saline (0.9%) | Diluent | 50% | Maintains physiologic osmolarity to prevent injection site necrosis. |

Step-by-Step Formulation:

-

Weigh 10 mg of 1H-Indole-3-acetamide, N-3-pyridinyl- powder.

-

Add 50 µL of sterile DMSO. Vortex for 30 seconds until completely dissolved (clear yellow solution).

-

Add 400 µL of PEG 400. Vortex for 1 minute.

-

Add 50 µL of Tween 80. Vortex gently (avoid foaming).

-

Slowly add 500 µL of warm (37°C) sterile saline while vortexing.

-

Validation Check: Hold vial against a light source. If cloudy or precipitating, sonicate at 40°C for 5 minutes. If still cloudy, increase DMSO to 10% and reduce Saline to 45%.

-

Phase I: Maximum Tolerated Dose (MTD) & Pharmacokinetics

Before efficacy studies, you must define the therapeutic window. Indole derivatives can induce neurological side effects (tremors) or gastrointestinal toxicity at high doses.

Protocol B: Dose-Escalation MTD Study (Mouse)

-

Subject: BALB/c mice (n=3 per cohort), 6-8 weeks old.

-

Route: Intraperitoneal (IP) or Oral Gavage (PO).

-

Dosing Schedule: Single bolus (Day 1), observe for 72 hours.

Escalation Scheme:

-

Cohort 1: 10 mg/kg

-

Cohort 2: 30 mg/kg

-

Cohort 3: 100 mg/kg

Scoring Criteria (Stop Rule): Any animal showing >15% body weight loss or Grade 3 clinical signs (piloerection, lethargy, ataxia) requires immediate euthanasia. The MTD is defined as the highest dose where no mortality or Grade 3 toxicity occurs.

Protocol C: Pharmacokinetic (PK) Profiling

Rationale: Efficacy requires sustained exposure above the IC50 (typically >100 nM for this class). Sampling: Tail vein microsampling at 0.5, 1, 2, 4, 8, and 24 hours post-dose (at MTD). Analysis: LC-MS/MS (MRM mode).

Phase II: Tumor Xenograft Efficacy Study

This protocol uses the A549 (Non-Small Cell Lung Cancer) model, as indole-acetamide derivatives have shown high specificity for EGFR/VEGFR pathways prevalent in this line.

Experimental Workflow Diagram

Figure 1: Experimental workflow for the in vivo evaluation of N-3-pyridinyl-1H-indole-3-acetamide in a xenograft model.

Protocol D: Efficacy Execution

-

Cell Preparation: Harvest A549 cells in log-phase growth. Resuspend in PBS/Matrigel (1:1 ratio) at

cells/mL. -

Inoculation: Inject 100 µL (

cells) subcutaneously into the right flank of athymic nude mice (Nu/Nu). -

Staging: Monitor tumor volume using digital calipers (

). -

Treatment Initiation: When tumors reach 100–150 mm³ (approx. 10-14 days), randomize mice into 4 groups (n=8 per group) to ensure equal mean tumor volumes.

-

Dosing: Administer Vehicle or Compound via IP injection QD (Once Daily) for 21 days.

-

Monitoring: Measure tumor volume and body weight every 3 days.

Data Interpretation (Self-Validating):

-

TGI (Tumor Growth Inhibition): Calculated as

. -

Validity Check: If the Positive Control (e.g., Sunitinib) fails to show >50% TGI, the study is invalid (likely due to cell line drift or technical error).

Mechanistic Validation (Post-Study)

To prove the compound acts via the predicted mechanism (Tubulin destabilization or Kinase inhibition), you must perform biomarker analysis on the excised tumors.

Putative Signaling Pathway

Figure 2: Putative dual-mechanism of action: Tubulin destabilization and VEGFR-2 kinase inhibition leading to apoptosis.

Protocol E: Biomarker Analysis

-

Tissue Collection: Harvest tumors 4 hours after the final dose. Fix half in 10% formalin; snap-freeze half in liquid nitrogen.

-

IHC Staining:

-

Ki-67: Proliferation marker (Expect reduction in treated groups).

-

CD31: Endothelial marker (Expect reduction in microvessel density if VEGFR mechanism is active).

-

Cleaved Caspase-3: Apoptosis marker (Expect increase).

-

References

-

Zhang, X., et al. (2023). "Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents." Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Mirzaei, S., et al. (2021). "Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update." European Journal of Medicinal Chemistry.

-

Singh, P., et al. (2018). "Indole-3-acetic acid and its derivatives: An exclusive scaffold for the discovery of potent anticancer agents." Future Medicinal Chemistry.

-

National Institutes of Health (NIH). "PubChem Compound Summary for CID 135439486 (Indole-3-acetamide derivatives)." PubChem.

"analytical techniques for the quantification of 1H-Indole-3-acetamide, N-3-pyridinyl- in biological samples"

Executive Summary & Scientific Rationale

This application note details the method development and validation strategy for 1H-Indole-3-acetamide, N-3-pyridinyl- (IUPAC: N-(pyridin-3-yl)-2-(1H-indol-3-yl)acetamide). This compound represents a critical pharmacophore found in various kinase inhibitors and COX-2 inhibitors (e.g., N-(3-pyridyl)indomethacin amide derivatives).

Why this specific protocol? The molecule contains two distinct moieties that dictate the analytical strategy:

-

Indole Core: Lipophilic and susceptible to oxidative degradation. Requires antioxidant protection during extraction.

-

Pyridine Ring: A basic nitrogen (